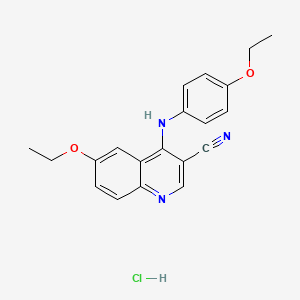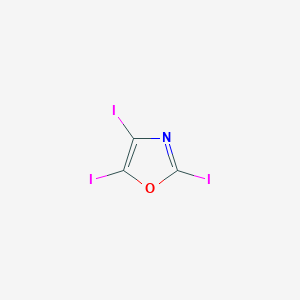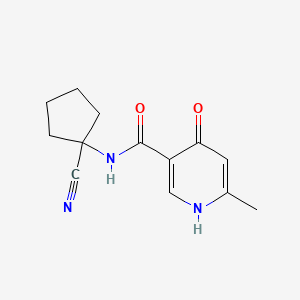
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CCPA, belongs to the class of adenosine receptor agonists and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent and selective adenosine receptor agonist, which means it can activate specific adenosine receptors in the body. This property makes it useful for studying the role of adenosine receptors in various physiological processes, such as inflammation, pain, and cardiovascular function.
作用机制
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide exerts its effects by binding to and activating specific adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes. Activation of adenosine receptors by N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide leads to a cascade of intracellular signaling events that ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and improve cardiovascular function. Additionally, N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is its potency and selectivity as an adenosine receptor agonist. This property makes it useful for studying the role of adenosine receptors in various physiological processes. However, one limitation of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments and may require the use of specialized solvents or delivery methods.
未来方向
There are several potential future directions for research on N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide. One area of interest is the development of novel therapeutics based on N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide's ability to activate adenosine receptors. This could lead to the development of new treatments for a variety of diseases, including inflammation, pain, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide and its effects on various physiological processes. This could lead to a better understanding of the role of adenosine receptors in the body and could have implications for the development of new drugs and therapies.
合成方法
The synthesis of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves the reaction of 1-cyanocyclopentene with methyl 4-pyridinecarboxylate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a high-purity compound. This method has been optimized to produce N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in high yields and purity, making it suitable for large-scale production.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-6-11(17)10(7-15-9)12(18)16-13(8-14)4-2-3-5-13/h6-7H,2-5H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQSGBVRKFXLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

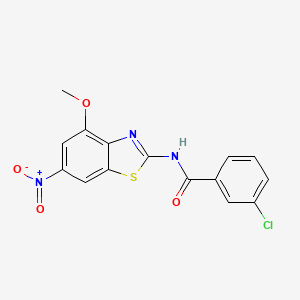
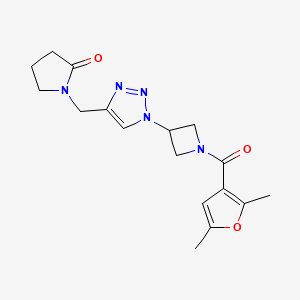
![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)
![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)

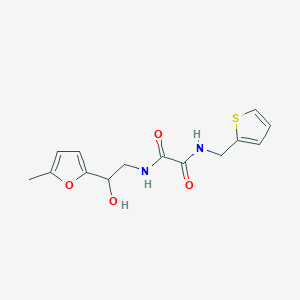
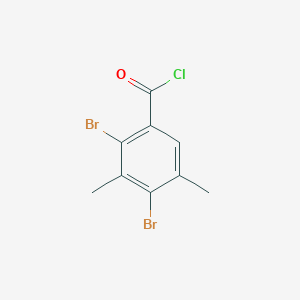
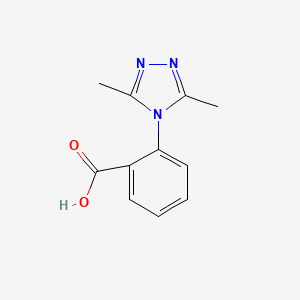
![2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3001274.png)
